Boc-2-methoxy-6-methylaniline
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Overview
Description
Boc-2-methoxy-6-methylaniline, also known as tert-butyl 2-methoxy-6-methylphenylcarbamate, is an organic compound with the molecular formula C13H19NO3. It is a derivative of 2-methoxy-6-methylaniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various chemical syntheses, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2-methoxy-6-methylaniline can be synthesized through the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylaniline.
Protection of the Amino Group: The amino group of 2-methoxy-6-methylaniline is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Boc-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine.
Substitution Reactions: The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Deprotection: 2-methoxy-6-methylaniline is formed upon removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Boc-2-methoxy-6-methylaniline is utilized in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Boc-2-methoxy-6-methylaniline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylaniline: The parent compound without the Boc protection.
2-Methoxy-6-methylbenzenamine: Another name for 2-methoxy-6-methylaniline.
tert-Butyl 2-methoxyphenylcarbamate: A similar compound with a methoxy group but without the methyl group on the aromatic ring.
Uniqueness
Boc-2-methoxy-6-methylaniline is unique due to the presence of both the Boc protecting group and the methoxy and methyl substituents on the aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-6-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFADJRMJVFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700573 |
Source
|
Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545424-34-8 |
Source
|
Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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